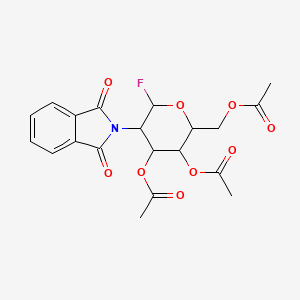![molecular formula C14H20NNaO5S B8082828 sodium;2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethanesulfonate](/img/structure/B8082828.png)
sodium;2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as sodium;2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethanesulfonate Gancaonin H . It is a naturally occurring isoflavanone with the chemical formula C25H24O6 . This compound is notable for its unique structure, which includes multiple hydroxyl groups and a chromen-4-one backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gancaonin H typically involves the use of various organic reactions to construct its complex structure. The synthetic route often starts with the formation of the chromen-4-one core, followed by the introduction of hydroxyl groups and other substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of Gancaonin H may involve large-scale organic synthesis techniques. These methods are designed to be cost-effective and efficient, ensuring that the compound can be produced in sufficient quantities for research and commercial applications. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Gancaonin H undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in Gancaonin H can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of Gancaonin H include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformations with high selectivity and yield.
Major Products
The major products formed from the reactions of Gancaonin H depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of Gancaonin H.
Scientific Research Applications
Gancaonin H has a wide range of applications in scientific research, including:
Biology: Gancaonin H is investigated for its biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research into the medicinal properties of Gancaonin H focuses on its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, Gancaonin H and its derivatives are explored for their potential use in the development of new materials, pharmaceuticals, and other products.
Mechanism of Action
The mechanism of action of Gancaonin H involves its interaction with various molecular targets and pathways. The hydroxyl groups in the molecule can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. Gancaonin H may also modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Gancaonin H include other isoflavanones and flavonoids, such as:
- Genistein
- Daidzein
- Biochanin A
Uniqueness
Gancaonin H is unique due to its specific substitution pattern and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
sodium;2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S.Na/c1-4-11-7-6-8-12(5-2)14(11)15(10-20-3)13(16)9-21(17,18)19;/h6-8H,4-5,9-10H2,1-3H3,(H,17,18,19);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLRATMHMHJKHK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20NNaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
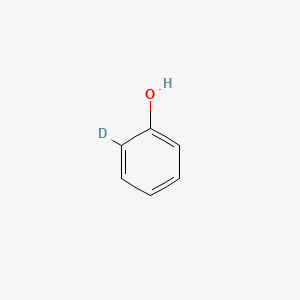
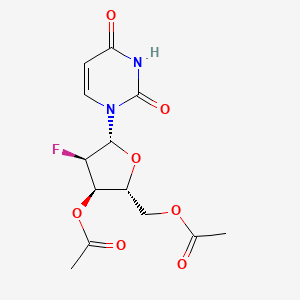
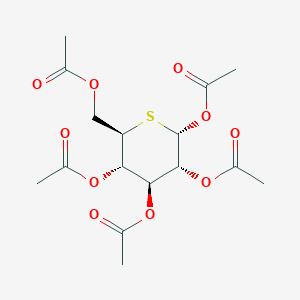
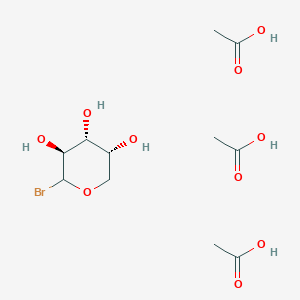

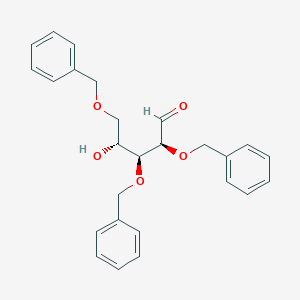
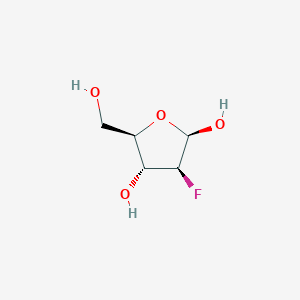
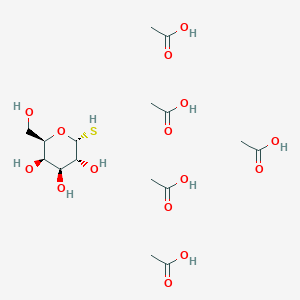
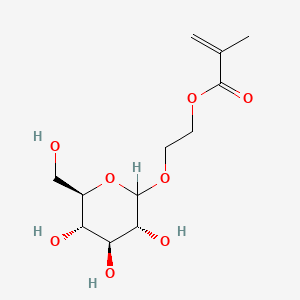
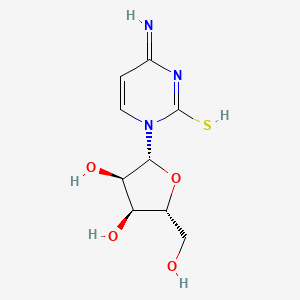
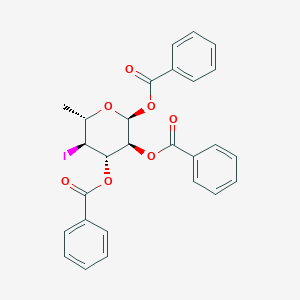
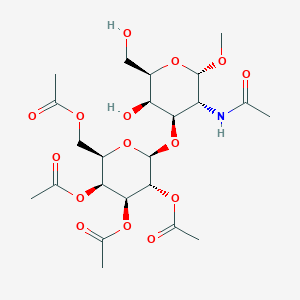
![Cytidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro- (9CI)](/img/structure/B8082846.png)
